

Synthesis of N-Benzoylanthranilate: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Benzoylanthranilate**

Cat. No.: **B1266099**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of **N-Benzoylanthranilate**, also known as N-benzoylanthranilic acid. The primary method described is the Schotten-Baumann reaction, a robust and widely used method for the N-acylation of amines.

Introduction

N-Benzoylanthranilate and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This protocol outlines a straightforward and efficient synthesis route starting from commercially available reagents.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the synthesis of **N-Benzoylanthranilate**.

Parameter	Value	Reference
Molecular Formula	$C_{14}H_{11}NO_3$	[1]
Molecular Weight	241.24 g/mol	[1]
Typical Yield	~93%	
Melting Point	178 - 183 °C	[1] [2] [3]
Appearance	White to off-white solid	[2] [3]

Experimental Protocol

This protocol is based on the Schotten-Baumann reaction for the N-benzoylation of anthranilic acid.

Materials and Reagents

- Anthranilic acid
- Benzoyl chloride
- 10% Sodium hydroxide (NaOH) solution
- Dichloromethane (CH_2Cl_2)
- Triethylamine (Et_3N)
- Hydrochloric acid (HCl), concentrated
- Ethanol (for recrystallization)
- Distilled water
- Magnesium sulfate ($MgSO_4$), anhydrous
- Standard laboratory glassware (Erlenmeyer flask, beaker, separatory funnel, Büchner funnel)
- Stirring apparatus

- pH indicator paper
- Heating mantle or water bath

Procedure

1. Dissolution of Anthranilic Acid:

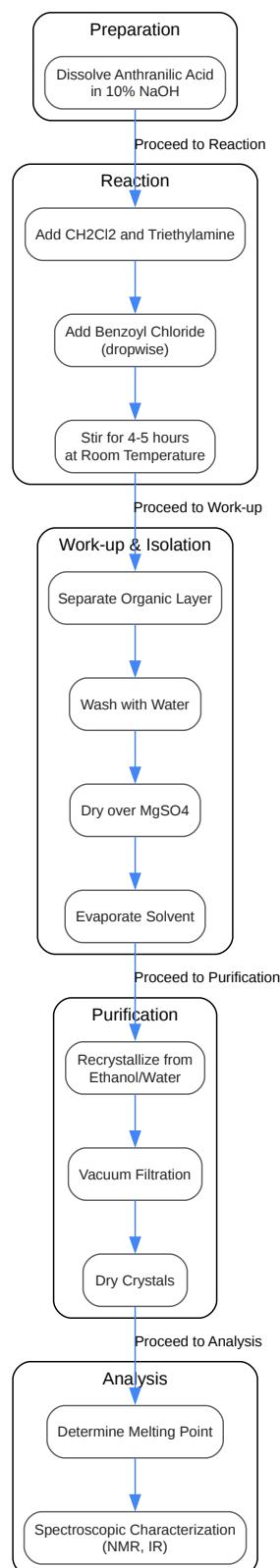
- In a 100 mL Erlenmeyer flask, dissolve a specific amount of anthranilic acid in a 10% aqueous sodium hydroxide solution. The basic solution facilitates the deprotonation of the carboxylic acid group and enhances the nucleophilicity of the amino group.

2. Acylation Reaction (Schotten-Baumann Conditions):

- To the stirred solution of anthranilic acid, add dichloromethane and triethylamine.
- Slowly add benzoyl chloride dropwise to the biphasic mixture while maintaining vigorous stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
- Continue stirring for approximately 4-5 hours at room temperature to ensure the completion of the reaction. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction forward.

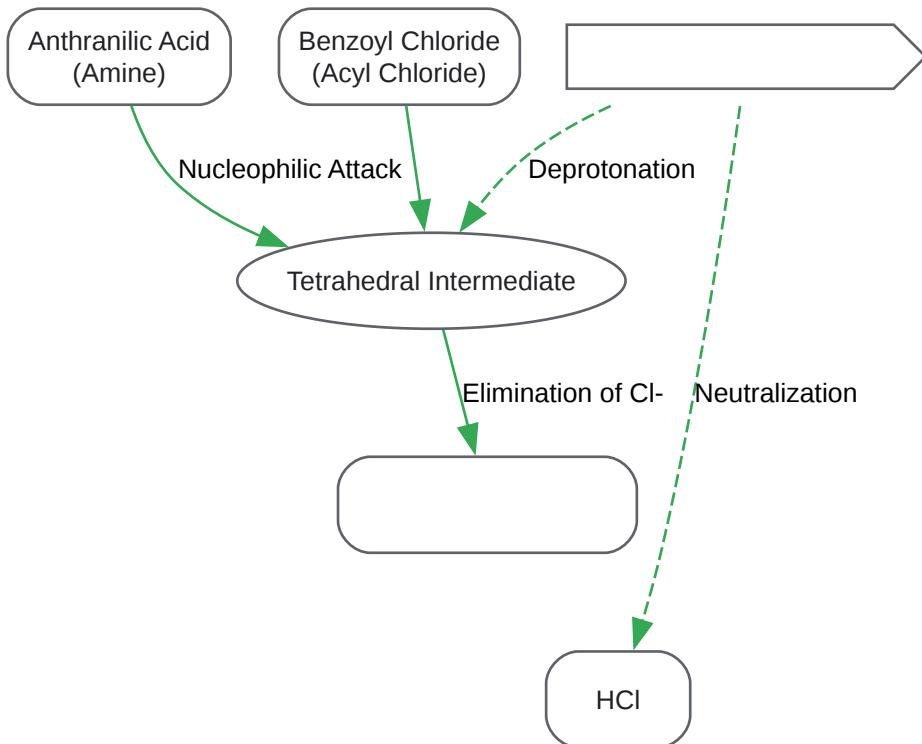
3. Work-up and Isolation:

- After the reaction is complete, transfer the mixture to a separatory funnel.
- Separate the organic layer (dichloromethane) from the aqueous layer.
- Wash the organic layer sequentially with distilled water to remove any remaining base and water-soluble impurities.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and evaporate the solvent (dichloromethane) under reduced pressure to obtain the crude N-benzoylanthranilic acid.


4. Purification by Recrystallization:

- Dissolve the crude product in a minimal amount of hot ethanol.
- Slowly add hot water until the solution becomes slightly turbid.
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
- Collect the purified crystals of N-benzoylanthranilic acid by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol to remove any residual impurities.
- Dry the crystals in a desiccator or a vacuum oven.

5. Characterization:


- Determine the melting point of the purified product and compare it with the literature value.
- Characterize the product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and IR spectroscopy to confirm its structure.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **N-Benzoylanthranilate**.

Signaling Pathway Diagram (Reaction Mechanism)

[Click to download full resolution via product page](#)

Caption: Schotten-Baumann reaction mechanism for N-benzoylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Benzoylamino)benzoic acid | C14H11NO3 | CID 68482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-BENZOYLANTHRANILICACID | 579-93-1 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- To cite this document: BenchChem. [Synthesis of N-Benzoylanthranilate: An Application Note and Experimental Protocol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1266099#experimental-protocol-for-n-benzoylanthranilate-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com